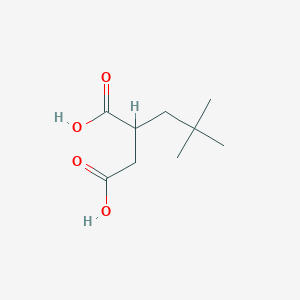

2-(2,2-Dimethylpropyl)butanedioic acid

Description

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSDVKXFCVCMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Anhydride Methods

Method Overview:

Another prominent method involves the use of 2,2-dimethylsuccinic anhydride for esterification reactions, particularly in the synthesis of complex derivatives or in the modification of biologically active molecules.

- Reactant: 2,2-dimethylsuccinic anhydride

- Nucleophile: Alcohols, amines, or hydrolyzed intermediates

- Catalysts/Conditions: Often use of bases or coupling agents (e.g., EDCI, DMAP)

- Prepare or obtain the required alcohol or amine intermediate.

- React with 2,2-dimethylsuccinic anhydride under controlled conditions.

- Purify the resulting ester or amide.

| Parameter | Value/Condition |

|---|---|

| Anhydride | 2,2-dimethylsuccinic anhydride |

| Nucleophile | Alcohols or amines |

| Catalyst | EDCI, DMAP, or base |

| Solvent | DCM, DMF, or similar |

| Temperature | Room temperature to mild heating |

| Typical yield | High for simple esters/amides |

- This method is especially useful for introducing the 2,2-dimethylpropyl group as part of a larger synthetic sequence.

- The approach is favored in medicinal chemistry for late-stage functionalization.

Comparison of Preparation Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct alkylation with halide | Moderate–High | Moderate | Moderate | Moderate |

| Esterification with anhydride | High | High | High | Lower (if mild) |

- Direct alkylation is straightforward but may require careful control of conditions to avoid side reactions.

- Esterification/anhydride methods offer versatility and are especially suited for preparing derivatives or for use in multi-step syntheses.

Research Findings and Applications

- The direct alkylation method is most commonly used for laboratory-scale synthesis due to its simplicity and the ready availability of starting materials.

- Esterification with 2,2-dimethylsuccinic anhydride is preferred in pharmaceutical and advanced organic synthesis, allowing for the introduction of the branched acid moiety into complex molecules.

- Both methods enable the synthesis of derivatives with tailored properties for research in chemistry, biology, and materials science.

Summary Table of Similar Compounds

| Compound Name | Molecular Formula | Key Structural Feature |

|---|---|---|

| 2-(2,2-Dimethylpropyl)butanedioic acid | C₉H₁₆O₄ | Branched 2,2-dimethylpropyl |

| 2-Methylsuccinic acid | C₆H₁₀O₄ | Less branched |

| Isobutylsuccinic acid | C₈H₁₄O₄ | Isobutyl group |

| 3-Methylsuccinic acid | C₆H₁₀O₄ | Different branching |

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)butanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.

Major Products Formed

Oxidation: Formation of ketones or additional carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(2,2-Dimethylpropyl)butanedioic acid is characterized by its dicarboxylic structure, which allows for various chemical modifications. Its molecular formula is , and it features two carboxylic acid groups that contribute to its reactivity and potential applications in synthesis and formulation.

Drug Development

One of the primary applications of 2-(2,2-Dimethylpropyl)butanedioic acid is in drug development. Its structural properties enable it to act as a building block for synthesizing various pharmaceuticals. For instance, derivatives of this compound have been studied for their efficacy in enhancing drug solubility and bioavailability.

- Case Study: Enhanced Solubility

Research has demonstrated that incorporating 2-(2,2-Dimethylpropyl)butanedioic acid into drug formulations can significantly enhance the solubility of poorly soluble drugs. This was particularly noted in studies involving non-steroidal anti-inflammatory drugs (NSAIDs), where the compound acted as a solubilizing agent.

Bioactivity

The compound has also been investigated for its potential bioactive properties. Preliminary studies indicate that it may exhibit antioxidant and anti-inflammatory activities, making it a candidate for further exploration in therapeutic formulations.

Formulation Stability

In the cosmetic industry, 2-(2,2-Dimethylpropyl)butanedioic acid is used as an emulsifier and stabilizer in formulations. Its ability to enhance the stability of emulsions is crucial for products like creams and lotions.

- Data Table: Cosmetic Formulation Stability

| Product Type | Stability Improvement (%) | Active Ingredient |

|---|---|---|

| Moisturizing Cream | 30% | 2-(2,2-Dimethylpropyl)butanedioic acid |

| Sunscreen Lotion | 25% | 2-(2,2-Dimethylpropyl)butanedioic acid |

Skin Bioavailability

Recent studies have focused on the skin bioavailability of active ingredients when formulated with this compound. The results suggest that it enhances the penetration of active ingredients through the skin barrier, thereby improving the efficacy of topical applications.

Polymer Synthesis

In materials science, 2-(2,2-Dimethylpropyl)butanedioic acid is utilized in the synthesis of polymers. Its dicarboxylic nature allows for cross-linking reactions that can enhance the mechanical properties of polymer materials.

- Case Study: Enhanced Polymer Properties

A study on polyesters synthesized from this compound showed improved tensile strength and thermal stability compared to traditional polyesters. This makes it suitable for applications in durable goods and packaging materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)butanedioic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of carboxylic acid groups and the bulky 2,2-dimethylpropyl group, can influence its binding affinity and specificity.

Comparison with Similar Compounds

Esters of Butanedioic Acid

Diisoamyl Succinate (Bis(3-methylbutyl) Butanedioate)

Thio Derivatives of Butanedioic Acid

2-(Propylthio)butanedioic Acid (CAS 45015-91-6)

- Molecular Formula : C₇H₁₂O₄S

- Structure : Sulfur atom replaces an oxygen in the carboxylate group.

- Key Properties :

- Applications : Investigated as corrosion inhibitors or chelating agents in industrial processes .

Comparison Insight :

Replacing oxygen with sulfur in the target compound would similarly alter electronic properties, but the neopentyl group’s bulkiness may dominate its chemical behavior.

Neopentyl-Substituted Compounds in Other Acids

Tetradecanoic Acid, 2,2-Dimethylpropyl Ester (CAS 116518-82-2)

- Molecular Formula : C₁₉H₃₈O₂

- Structure : Neopentyl ester of a long-chain fatty acid.

- Key Properties :

- Applications: Used in synthetic lubricants and cosmetics for its non-greasy texture .

2-(Bromomethyl)benzeneboronic Acid Neopentyl Glycol Ester (CAS 441011-76-3)

- Molecular Formula : C₁₂H₁₆BBrO₂

- Structure : Boronic ester with a neopentyl glycol group.

- Key Properties :

- Applications : Intermediate in Suzuki-Miyaura coupling for pharmaceutical synthesis .

Comparison Insight :

The neopentyl group consistently improves steric protection across diverse compounds, suggesting that 2-(2,2-dimethylpropyl)butanedioic acid would exhibit enhanced stability in acidic or enzymatic environments.

Stereochemical Variants

(2R)-2-(Butylthio)butanedioic Acid (CAS 3972-46-1)

- Molecular Formula : C₈H₁₄O₄S

- Structure : Chiral thioether derivative with R-configuration.

- Key Properties :

- Applications: Potential use in asymmetric synthesis or as a chiral ligand .

Comparison Insight :

If the target compound has stereocenters, its enantiomers could exhibit divergent biological or catalytic activities, though this remains speculative without experimental data.

Data Tables

Table 1: Structural and Physical Properties

Q & A

Q. What are the recommended methods for synthesizing 2-(2,2-Dimethylpropyl)butanedioic acid?

Synthesis typically involves multi-step reactions with careful control of reaction conditions. A common approach includes:

- Step 1 : Condensation of 2,2-dimethylpropylmagnesium chloride (neopentyl Grignard reagent) with a suitable diacid precursor, such as dimethyl butanedioate, under inert atmosphere .

- Step 2 : Acidic hydrolysis of the ester intermediate using reagents like HCl or H₂SO₄ to yield the free carboxylic acid .

- Key reagents : Methanol, palladium catalysts (for hydrogenation steps), and triethylamine (for neutralization).

- Critical parameters : Temperature (often 0–25°C for Grignard reactions), solvent polarity (e.g., THF or diethyl ether), and stoichiometric ratios to avoid side reactions .

Q. How can researchers characterize the purity and structure of 2-(2,2-Dimethylpropyl)butanedioic acid?

A combination of analytical techniques is recommended:

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical [M+H]⁺ = 217.18 g/mol) .

Q. What are the key physicochemical properties of 2-(2,2-Dimethylpropyl)butanedioic acid?

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound?

Discrepancies in solubility often arise from experimental conditions (e.g., pH, temperature). Methodological recommendations include:

- pH-Dependent Studies : Measure solubility across pH 2–7 using buffered solutions to account for ionization of carboxylic acid groups .

- Cosolvent Systems : Test solubility in DMSO-water or ethanol-water mixtures to enhance dissolution for biological assays .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to determine enthalpy of dissolution and identify polymorphic forms .

Q. What experimental strategies can elucidate the role of the 2,2-dimethylpropyl group in biological activity?

The bulky neopentyl group may influence membrane permeability or target binding. Approaches include:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chains (e.g., ethyl, isopropyl) and compare activity in assays (e.g., enzyme inhibition) .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the dimethylpropyl moiety and protein targets (e.g., GPR40 receptors, as seen in related compounds) .

- Isotopic Labeling : Incorporate ¹³C or ²H into the dimethylpropyl group to track metabolic fate via LC-MS .

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors for optimization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.